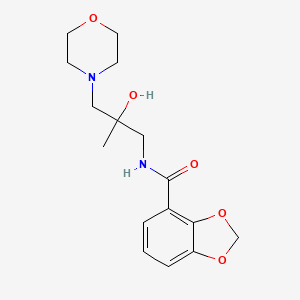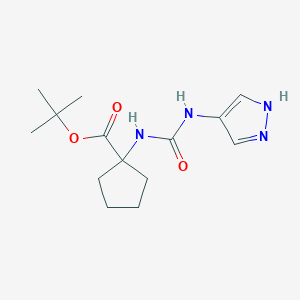![molecular formula C15H20N4O2S B7681864 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)
1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea, also known as HMPU-12, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea has been shown to modulate the activity of certain signaling pathways that are involved in inflammation.
Biochemical and Physiological Effects
1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea has been found to have antioxidant activity and to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea has been shown to have low toxicity in animal studies. However, one limitation of using 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea and to identify its molecular targets. Finally, research is needed to determine the optimal dosage and administration of 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea for therapeutic use.
Métodos De Síntesis
The synthesis of 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea involves a multi-step process that includes the reaction of 4-(thiadiazol-4-yl)aniline with 1,3-dimethyl-2-nitrobenzene, followed by reduction with sodium dithionite to yield 4-(thiadiazol-4-yl)phenylamine. The resulting compound is then reacted with 1-(3-bromopropyl)-4-methyl-3-nitro-1H-pyrazole to form 1-(1-hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea.
Aplicaciones Científicas De Investigación
1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea has been studied for its potential as an anti-inflammatory and anti-cancer agent. In one study, 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea was found to inhibit the growth of human lung cancer cells by inducing apoptosis and blocking cell cycle progression. Another study showed that 1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea had anti-inflammatory effects by reducing the production of inflammatory cytokines in mice.
Propiedades
IUPAC Name |
1-(1-hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10(2)13(7-8-20)17-15(21)16-12-5-3-11(4-6-12)14-9-22-19-18-14/h3-6,9-10,13,20H,7-8H2,1-2H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYIVYVDKDRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)NC(=O)NC1=CC=C(C=C1)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)


![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)
![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)

![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)